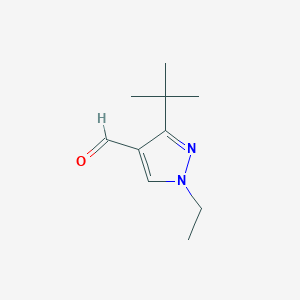

3-Tert-butyl-1-ethylpyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and chemical stability. It also includes understanding how the compound behaves under various conditions .Wissenschaftliche Forschungsanwendungen

Versatility in Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines, closely related to 3-tert-butyl-1-ethylpyrazole-4-carbaldehyde, are highly versatile intermediates in the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with a range of aldehydes and ketones, activating them for the addition of various nucleophiles. This method efficiently synthesizes a wide array of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Knoevenagel Condensation Reactions

Knoevenagel condensation reactions, involving the condensation of aromatic aldehydes with compounds like 3-methyl-1-phenylpyrazolin-5-(4H)-one, have been conducted in ionic liquids, which are closely related to this compound. This reaction in ionic liquids offers higher yields and shorter reaction times compared to conventional methods (Hangarge, Jarikote, & Shingare, 2002).

Molecular Structure Studies

The molecular structures of 4-tert-butylpyrazoles, which are structurally related to this compound, have been determined, showing tautomers in solution and in the crystal. These studies provide insight into the behavior of such compounds in different states, useful for designing materials with specific properties (Trofimenko et al., 2001).

Synthesis of Pyrazolo[4,3-c]pyridines

5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally similar to this compound, have been used in Sonogashira-type reactions to synthesize pyrazolo[4,3-c]pyridines. This approach demonstrates the compound's utility in creating complex structures, important in medicinal chemistry and material science (Vilkauskaitė, Šačkus, & Holzer, 2011).

Detection of Chemical Warfare Agents

Compounds related to this compound have been synthesized for detecting chemical warfare nerve agents. This application highlights the potential of such chemicals in sensitive and critical detection technologies (Lee, Lee, & Byun, 2012).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

Pyrazole derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazole derivatives can influence a range of biochemical pathways depending on their specific targets .

Result of Action

The effects would depend on the compound’s specific targets and mode of action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-tert-butyl-1-ethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-12-6-8(7-13)9(11-12)10(2,3)4/h6-7H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKVVGGENBXUDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2830824.png)

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-(furan-2-yl)ethyl]urea](/img/structure/B2830826.png)

![2-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2830827.png)

![3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride](/img/structure/B2830828.png)

![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2830836.png)